C13H18N4O3S2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide involves several steps. One common method includes the reaction of 2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.
Properties
Molecular Formula |
C13H18N4O3S2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18N4O3S2/c1-9(2)8-12(18)14-6-7-15-22(19,20)11-5-3-4-10-13(11)17-21-16-10/h3-5,9,15H,6-8H2,1-2H3,(H,14,18) |
InChI Key |
KQUSZEHLDXMEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
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